Cas no 10018-94-7 (Coenzyme A, S-(2E)-2-octenoate)

Coenzyme A, S-(2E)-2-octenoate structure
10018-94-7 structure
Nome do Produto:Coenzyme A, S-(2E)-2-octenoate
N.o CAS:10018-94-7
MF:C29H48N7O17P3S
MW:891.714408874512
CID:140164
PubChem ID:440617

Coenzyme A, S-(2E)-2-octenoate Propriedades químicas e físicas

Nomes e Identificadores

    • Coenzyme A,S-(2E)-2-octenoate
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oc
    • (2E)-2-octenoyl-CoA
    • 2,3-trans-Octenoyl coenzyme A
    • 2E-octenoyl-CoA
    • AG-D-04524
    • Coenzyme A,S-2-octenoate, (E)- (8CI)
    • CTK3J8618
    • Oct-2-trans-enoyl-CoA
    • Oct-trans-2-enoyl coenzyme A
    • trans-2-octenoyl-CoA
    • trans-2-octenoylcoenzyme A
    • trans-D2,3-Octenoyl-CoA
    • trans-Δ2,3-Octenoyl-CoA
    • Oct-trans- 2-enoyl coenzyme A
    • Oct-2-trans-enoyl-CoA
    • 2-Trans octenoyl-CoA
    • 2,3-trans-Octenoyl coenzyme A
    • Coenzyme A, S-2-octenoate, (E)- (8CI)
    • Coenzyme A, S-(2E)-2-octenoate
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate
    • CPSDNAXXKWVYIY-FFJUWABQSA-N
    • DTXSID90331512
    • S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-enethioate
    • 10018-94-7
    • 2-Trans octenoyl-CoA
    • trans-Δ2,3-Octenoyl-CoA
    • ES175043
    • S-(2E)-2-octenoate Coenzyme A
    • Inchi: InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b9-8+/t18-,22-,23-,24?,28-/m1/s1
    • Chave InChI: CPSDNAXXKWVYIY-DPSCIZRPSA-N
    • SMILES: CCCCC/C=C/C(SCCNC(CCNC(C(C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

Propriedades Computadas

  • Massa Exacta: 891.20434
  • Massa monoisotópica: 891.20402525g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 9
  • Contagem de aceitadores de ligações de hidrogénio: 22
  • Contagem de Átomos Pesados: 57
  • Contagem de Ligações Rotativas: 25
  • Complexidade: 1530
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 1
  • XLogP3: -2.8
  • Superfície polar topológica: 389Ų

Propriedades Experimentais

  • PSA: 363.63
  • LogP: -1.281

Coenzyme A, S-(2E)-2-octenoate Método de produção

Synthetic Routes 1

Condições de reacção
1.1R:K2CO3, R:PyBOP, S:H2O, S:THF, 1 h, rt
Referência
A KAS-III Heterodimer in Lipstatin Biosynthesis Nondecarboxylatively Condenses C8 and C14 Fatty Acyl-CoA Substrates by a Variable Mechanism during the Establishment of a C22 Aliphatic Skeleton
By Zhang, Daozhong et al, Journal of the American Chemical Society, 2019, 141(9), 3993-4001

Synthetic Routes 2

Condições de reacção
1.1
Referência
Control mechanism for cis double-bond formation by polyunsaturated fatty-acid synthases
By Hayashi, Shohei et al, Angewandte Chemie, 2019, 58(8), 2326-2330

Synthetic Routes 3

Condições de reacção
1.1R:Et3N, S:THF, 0°C; 12 h, rt
2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt
2.2R:NaHCO3, S:H2O, pH 7.4
Referência
Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit
By Miyazawa, Takeshi et al, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Synthetic Routes 4

Condições de reacção
1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt
1.2R:HCl, S:H2O
2.1S:Benzene, rt; 4 h, reflux
2.2R:NaOH, S:H2O
3.1S:PhMe, 48 h, rt
4.1S:H2O, S:THF, overnight, rt, pH 8.5
Referência
Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility
By Yan, Yan et al, Angewandte Chemie, 2013, 52(47), 12308-12312

Synthetic Routes 5

Condições de reacção
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
Referência
Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes
By Kopp, Florian et al, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

Synthetic Routes 6

Condições de reacção
1.1R:ClCO2Et, C:Et3N, S:THF, 25 min, rt
1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3
Referência
A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis
By Yang, Meng et al, ACS Chemical Biology, 2014, 9(11), 2632-2645

Synthetic Routes 7

Condições de reacção
1.1R:K2CO3, R:Li, S:H2O, S:THF, 12 h, rt
Referência
Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives
By Armstrong, Tom et al, Bioorganic & Medicinal Chemistry, 2020, 28(22), 115744

Synthetic Routes 8

Condições de reacção
1.1S:Et2O, rt → 0°C
1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C
1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8
Referência
Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis
By He, Xin et al, Journal of Medicinal Chemistry, 2006, 49(21), 6308-6323

Coenzyme A, S-(2E)-2-octenoate Raw materials

Coenzyme A, S-(2E)-2-octenoate Preparation Products

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